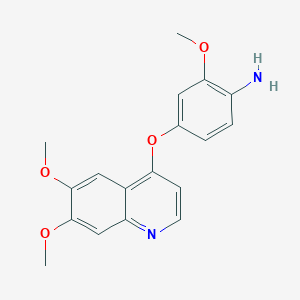

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline

Overview

Description

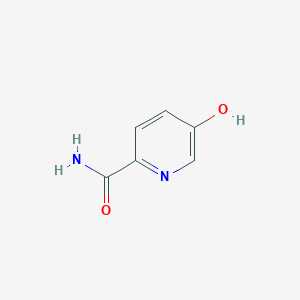

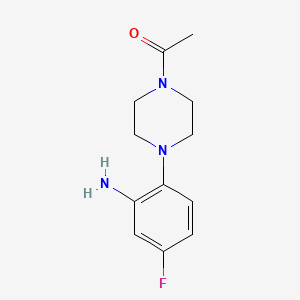

“4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline” is a chemical compound with the molecular formula C17H16N2O3 . It is also known as "4-(4-Aminophenoxy)-6,7-dimethoxyquinoline" . The compound appears as a light yellow to brown powder or crystal .

Molecular Structure Analysis

The molecular weight of “4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline” is 296.33 . The InChI code for the compound is 1S/C17H16N2O3/c1-20-16-9-13-14 (10-17 (16)21-2)19-8-7-15 (13)22-12-5-3-11 (18)4-6-12/h3-10H,18H2,1-2H3 .

Chemical Reactions Analysis

“4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline” has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium . It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .

Physical And Chemical Properties Analysis

“4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline” is a solid at 20 degrees Celsius . The compound has a melting point of 211.0 to 215.0 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline and its derivatives are explored for their unique chemical properties and synthesis routes in the realm of organic chemistry. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline showcases the compound's utility in forming complex heterocyclic structures, which are significant in medicinal chemistry and the synthesis of natural products. This process involves multiple steps, including nitrations, reductions, and cyclizations, highlighting the compound's versatility in organic synthesis (Roberts et al., 1997).

Antimicrobial Activities

Some derivatives of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline exhibit antimicrobial activities. Research into new quinoline derivatives carrying the 1,2,3-triazole moiety, starting from 4-methoxyaniline, demonstrates moderate to very good antibacterial and antifungal activities against pathogenic strains. These findings underscore the potential of such derivatives in developing new antimicrobial agents (Thomas et al., 2010).

Anticancer Properties

The investigation into tyrosine kinase inhibitors highlights the relevance of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline derivatives in cancer research. Specifically, analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor (EGFR), show a steep structure-activity relationship, indicating the compound's importance in designing new anticancer drugs (Bridges et al., 1996).

Drug Metabolism and Pharmacokinetics

The metabolism of compounds like HM-30181, which contains the 6,7-dimethoxyquinoline moiety, is crucial for understanding their pharmacokinetics and potential as P-glycoprotein inhibitors. Studies on rats using liquid chromatography/electrospray mass spectrometry reveal the metabolic pathways, including O-demethylation and hydroxylation, essential for drug development and safety evaluation (Paek et al., 2006).

Safety And Hazards

“4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline” is classified as a warning hazard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

properties

IUPAC Name |

4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-21-16-8-11(4-5-13(16)19)24-15-6-7-20-14-10-18(23-3)17(22-2)9-12(14)15/h4-10H,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTFYWFVBORGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619535 | |

| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline | |

CAS RN |

228559-85-1 | |

| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)

![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)